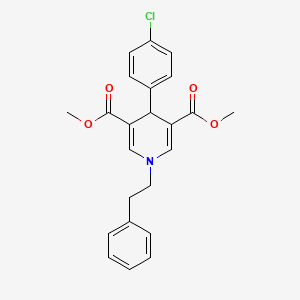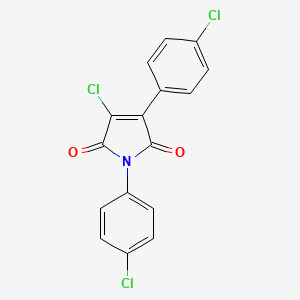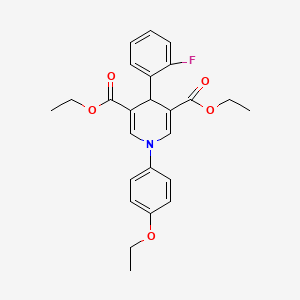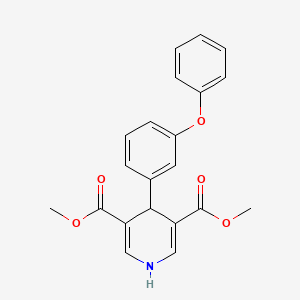
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Descripción general
Descripción
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methyl, chlorophenyl, and phenylethyl groups. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Catalyst: Acidic catalysts such as hydrochloric acid or acetic acid
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microreactor technology allows for precise temperature control and efficient mixing of reactants, leading to a more sustainable and cost-effective production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Halogenated aromatic compounds
Aplicaciones Científicas De Investigación
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a model compound in the study of dihydropyridine chemistry and reaction mechanisms.
Biology: Investigated for its potential as a calcium channel blocker, which could have implications in cardiovascular research.
Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. It acts as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions into the cells. This leads to vasodilation and a reduction in blood pressure. The molecular targets include the α1 subunit of the L-type calcium channels, and the pathways involved are related to calcium ion regulation and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar pharmacological properties.
Felodipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness
3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its phenylethyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to other dihydropyridine derivatives.
Propiedades
IUPAC Name |
dimethyl 4-(4-chlorophenyl)-1-(2-phenylethyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO4/c1-28-22(26)19-14-25(13-12-16-6-4-3-5-7-16)15-20(23(27)29-2)21(19)17-8-10-18(24)11-9-17/h3-11,14-15,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNPSFGFUBHSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B3672037.png)


![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B3672061.png)
![5-(4-methylphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3672068.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3672074.png)
![2-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3672087.png)

![N-1,3-benzothiazol-2-yl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3672125.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B3672132.png)
![2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic aci d](/img/structure/B3672136.png)
![ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B3672147.png)
![7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE](/img/structure/B3672150.png)
